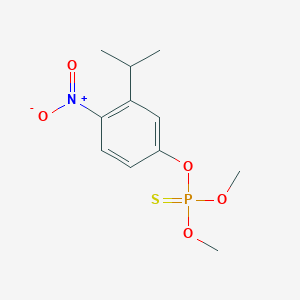

Phosphorothioic acid, O,O-dimethyl O-(3-isopropyl-4-nitrophenyl) ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phosphorothioic acid, O,O-dimethyl O-(3-isopropyl-4-nitrophenyl) ester, commonly known as paraoxon, is a highly toxic organophosphate compound. It is widely used in scientific research applications as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. In

Mécanisme D'action

Paraoxon binds irreversibly to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system. This can cause a range of symptoms, including muscle twitching, convulsions, respiratory failure, and death.

Effets Biochimiques Et Physiologiques

Paraoxon has a range of biochemical and physiological effects on the body. It can cause inhibition of acetylcholinesterase activity, leading to an accumulation of acetylcholine in the synaptic cleft. This can result in overstimulation of the nervous system, leading to symptoms such as muscle twitching, convulsions, respiratory failure, and death. Paraoxon can also cause oxidative stress and damage to DNA, leading to cell death and tissue damage.

Avantages Et Limitations Des Expériences En Laboratoire

Paraoxon is a useful tool for studying the role of acetylcholine in various physiological processes. It is a potent inhibitor of acetylcholinesterase and can be used at low concentrations to achieve maximal inhibition. However, paraoxon is highly toxic and must be handled with extreme care. It is also unstable and can degrade over time, leading to loss of activity.

Orientations Futures

There are many potential future directions for research on paraoxon. One area of interest is the development of new treatments for diseases such as Alzheimer's and Parkinson's, which are characterized by a loss of cholinergic neurons in the brain. Paraoxon could be used to develop new drugs that target acetylcholinesterase and increase acetylcholine levels in the brain. Another area of interest is the study of the effects of paraoxon on other enzymes and neurotransmitters in the body. This could lead to the development of new drugs that target other pathways involved in neurological diseases. Finally, there is a need for further research on the toxicity of paraoxon and its effects on human health, as well as the development of new methods for safely handling and disposing of this highly toxic compound.

Conclusion:

In conclusion, phosphorothioic acid, O,O-dimethyl O-(3-isopropyl-4-nitrophenyl) ester, or paraoxon, is a highly toxic organophosphate compound that is widely used in scientific research applications as an inhibitor of acetylcholinesterase. It has a range of biochemical and physiological effects on the body and is a useful tool for studying the role of acetylcholine in various physiological processes. However, paraoxon is highly toxic and must be handled with extreme care. There are many potential future directions for research on paraoxon, including the development of new treatments for neurological diseases and the study of its effects on other enzymes and neurotransmitters in the body.

Méthodes De Synthèse

Paraoxon is synthesized by reacting dimethyl phosphorochloridate with 3-isopropyl-4-nitrophenol in the presence of a base such as sodium hydroxide. The resulting product is then treated with thioacetic acid to replace the oxygen atom with a sulfur atom, forming the phosphorothioic acid ester.

Applications De Recherche Scientifique

Paraoxon is widely used in scientific research applications as an inhibitor of acetylcholinesterase. It is used to study the role of acetylcholine in various physiological processes, including muscle contraction, nerve transmission, and memory formation. Paraoxon is also used to study the effects of acetylcholinesterase inhibitors on the nervous system and to develop new treatments for diseases such as Alzheimer's and Parkinson's.

Propriétés

Numéro CAS |

1592-82-1 |

|---|---|

Nom du produit |

Phosphorothioic acid, O,O-dimethyl O-(3-isopropyl-4-nitrophenyl) ester |

Formule moléculaire |

C11H16NO5PS |

Poids moléculaire |

305.29 g/mol |

Nom IUPAC |

dimethoxy-(4-nitro-3-propan-2-ylphenoxy)-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C11H16NO5PS/c1-8(2)10-7-9(5-6-11(10)12(13)14)17-18(19,15-3)16-4/h5-8H,1-4H3 |

Clé InChI |

MPCILJQVDVSLSZ-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C=CC(=C1)OP(=S)(OC)OC)[N+](=O)[O-] |

SMILES canonique |

CC(C)C1=C(C=CC(=C1)OP(=S)(OC)OC)[N+](=O)[O-] |

Autres numéros CAS |

1592-82-1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3,6-dihydro-4-methyl-1(2H)-pyridyl)ethyl]guanidinium sulphate](/img/structure/B75314.png)